molecular formula C15H11ClN2OS B13377163 2-[(3-chlorobenzyl)thio]-4(3H)-quinazolinone

2-[(3-chlorobenzyl)thio]-4(3H)-quinazolinone

Katalognummer: B13377163
Molekulargewicht: 302.8 g/mol
InChI-Schlüssel: CTEKFVDHYGGXEL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(3-chlorobenzyl)sulfanyl]-4(3H)-quinazolinone is a chemical compound with the molecular formula C15H11ClN2OS and a molecular weight of 302.78 g/mol . This compound is part of the quinazolinone family, which is known for its diverse biological activities and applications in medicinal chemistry.

Vorbereitungsmethoden

The synthesis of 2-[(3-chlorobenzyl)sulfanyl]-4(3H)-quinazolinone typically involves the reaction of 3-chlorobenzyl chloride with 2-mercapto-4(3H)-quinazolinone under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.

Analyse Chemischer Reaktionen

2-[(3-chlorobenzyl)sulfanyl]-4(3H)-quinazolinone undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

2-[(3-chlorobenzyl)sulfanyl]-4(3H)-quinazolinone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases due to its ability to interact with biological targets.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals

Wirkmechanismus

The mechanism of action of 2-[(3-chlorobenzyl)sulfanyl]-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Vergleich Mit ähnlichen Verbindungen

2-[(3-chlorobenzyl)sulfanyl]-4(3H)-quinazolinone can be compared with other similar compounds such as:

  • 2-[(2-chlorobenzyl)sulfanyl]-4(3H)-quinazolinone
  • 2-[(3-chlorobenzyl)sulfanyl]-3-methyl-4(3H)-quinazolinone
  • 2-[(3-chlorobenzyl)sulfanyl]-3-(4-ethoxyphenyl)-4(3H)-quinazolinone

These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical properties and biological activities .

Eigenschaften

Molekularformel

C15H11ClN2OS

Molekulargewicht

302.8 g/mol

IUPAC-Name

2-[(3-chlorophenyl)methylsulfanyl]-3H-quinazolin-4-one

InChI

InChI=1S/C15H11ClN2OS/c16-11-5-3-4-10(8-11)9-20-15-17-13-7-2-1-6-12(13)14(19)18-15/h1-8H,9H2,(H,17,18,19)

InChI-Schlüssel

CTEKFVDHYGGXEL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)SCC3=CC(=CC=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.